Sodium cinnamate
Description
Overview of Cinnamic Acid Derivatives in Scientific Research
Cinnamic acid derivatives (CADs) represent a significant class of naturally occurring compounds found in fruits, vegetables, and flowers jocpr.com. They are considered dietary phenolic compounds and play a vital role as metabolic building blocks in the production of lignins in higher plants jocpr.comresearchgate.net. Cinnamic acid is a key intermediate in the shikimate and phenylpropanoid pathways in biological chemistry jocpr.com.
Chemically, cinnamic acids, or 3-phenyl acrylic acids, possess three main reactive sites: substitution on the phenyl ring, addition on the α,β-unsaturation, and reactions of the carboxylic acid functionality atamanchemicals.comnih.gov. This structural versatility contributes to the wide range of biological activities exhibited by cinnamic acid derivatives nih.govbeilstein-journals.org. These activities have attracted considerable attention in medicinal research, leading to the study of CADs as potential therapeutic agents nih.govnih.gov.
Research into cinnamic acid derivatives has explored various pharmacological properties, including antioxidant, hepatoprotective, antidiabetic, anxiolytic, insect repellent, and anticholesterolemic effects jocpr.com. Different substitutions on the basic cinnamic acid moiety can lead to varied pharmacological activities jocpr.com. For instance, m-hydroxy or p-methoxy residues on cinnamic acid are considered important functional groups as effective insulin-releasing agents, while 3,4-Dihydroxycinnamic acid (caffeic acid) shows hepatoprotective activity jocpr.com.
Historical Context of Sodium Cinnamate (B1238496) in Academic Inquiry
Sodium cinnamate has been a subject of academic inquiry, particularly in the context of its parent compound, cinnamic acid, and its derivatives. While specific detailed historical accounts solely focused on this compound's early academic study are less prevalent in the provided search results, its role is often discussed in relation to the broader research on cinnamic acid.
Cinnamic acid was first synthesized by the base-catalyzed condensation of acetyl chloride and benzaldehyde (B42025), followed by hydrolysis wikipedia.org. In 1890, the synthesis of ethyl cinnamate via the reaction of ethyl acetate (B1210297) with benzaldehyde in the presence of sodium as a base was described wikipedia.orgatamanchemicals.com. This highlights the early involvement of sodium in the synthesis of cinnamic acid derivatives. The common method of preparing this compound involves the reaction of cinnamic acid with an aqueous solution of sodium carbonate, followed by concentration and drying smolecule.comchemicalbook.com.
Early research likely focused on the synthesis, basic chemical properties, and potential applications of this compound, perhaps in comparison to cinnamic acid. For example, studies have compared the electronic structures and thermal stability of cinnamic acid and this compound ijcps.comresearchgate.net. Research dating back to the mid-20th century explored the use of this compound as a salicylate (B1505791) additive nih.gov.
Significance of this compound in Contemporary Chemical Science
This compound holds significance in contemporary chemical science due to its diverse applications and its role as an intermediate in the synthesis of other valuable compounds. It is used in various industries, including as a flavoring agent, a fragrance ingredient, and a pharmaceutical intermediate ontosight.aismolecule.com.
In chemistry, this compound is considered an important pharmaceutical intermediate smolecule.comchemicalbook.com. It is utilized in the manufacture of various compounds, such as cinnamyl chloride, benzyl (B1604629) cinnamate, benzyl chloride, and cinnamamide (B152044) chemicalbook.com. Its solubility in water also makes it useful as a food preservative chemicalbook.com.
Contemporary research on this compound includes investigations into its physical and chemical properties, synthesis methods, and potential applications in advanced materials. Studies have explored the synthesis and characterization of this compound crystals, examining their thermal stability and optical properties ijcps.comresearchgate.net. For instance, research has shown that the incorporation of sodium can increase the thermal stability of cinnamate crystals, making them suitable for non-linear optical (NLO) applications up to 180°C ijcps.comresearchgate.net.
Furthermore, this compound has been investigated for its potential in controlling the viscosity of solutions as a photoswitchable molecule smolecule.com. Studies involving aqueous solutions containing a cationic surfactant and this compound have demonstrated that UV irradiation can lead to a significant decrease in viscosity smolecule.com.
This compound has also been isolated from natural sources for the first time in recent studies, such as from the leaves and barks of the Vietnamese medicinal plant Fissistigma petelotii researcher.life. This suggests ongoing exploration of natural sources for this compound.
Research findings also indicate that this compound may have biological activities, such as genotoxic activity and the ability to bind to toll-like receptors, activating inflammatory signaling pathways biosynth.com. It has also been shown to inhibit enzymes involved in the replication of certain viruses in in vitro studies biosynth.com.
The preparation of this compound is typically achieved through the reaction of cinnamic acid with an aqueous solution of sodium carbonate smolecule.comchemicalbook.com. The resulting salt is then concentrated and dried smolecule.comchemicalbook.com.
Below is a data table summarizing some key properties and research findings related to this compound:
| Property/Finding | Detail | Source(s) |
| Chemical Formula | C₉H₇NaO₂ | nih.govontosight.ai |
| Appearance (Room Temperature) | White to pale yellow crystalline powder | cinnamic-acid.comchemicalbook.com |
| Solubility | Soluble in water, soluble in ethanol | ontosight.aicinnamic-acid.com |
| Melting Point | Approximately 240-250°C | ontosight.ai |
| Thermal Stability | More stable than cinnamic acid; retains texture up to 180°C | ijcps.comresearchgate.net |
| Role in Organic Synthesis | Important pharmaceutical intermediate | smolecule.comchemicalbook.com |
| Potential Biological Activities (Research Findings) | Genotoxic activity, binds to toll-like receptors, inhibits certain viral enzymes (in vitro studies) | biosynth.com |
| Application in Materials Science (Research Finding) | Used as a photoswitchable molecule to control viscosity | smolecule.com |
| Natural Occurrence (Recent Finding) | Isolated from Fissistigma petelotii | researcher.life |
This table highlights the multifaceted nature of this compound research, spanning synthesis, characterization, potential biological interactions, and applications in various scientific and industrial fields.
Structure
2D Structure
Properties
IUPAC Name |
sodium;(E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIHILNWDOYYCH-UHDJGPCESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
621-82-9 (Parent) | |
| Record name | Sodium cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060223 | |
| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-42-1 | |
| Record name | Sodium cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SODIUM CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DKD3Z3E4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Mechanisms
Synthesis Routes to Sodium Cinnamate (B1238496)
The synthesis of sodium cinnamate is most commonly achieved through the neutralization of cinnamic acid with a suitable sodium-containing base. This acid-base reaction is a direct and efficient method for producing the salt.
Neutralization Reactions of Cinnamic Acid
The carboxylic acid group of cinnamic acid readily reacts with basic sodium compounds to form this compound and a corresponding byproduct. The choice of base can influence the reaction conditions and the byproducts formed.
The reaction between cinnamic acid and sodium hydroxide is a classic acid-base neutralization. study.comreddit.com In this reaction, the hydroxide ion (OH⁻) from sodium hydroxide accepts a proton (H⁺) from the carboxylic acid group of cinnamic acid. This results in the formation of this compound and water. study.comreddit.com This reaction is typically carried out in an aqueous solution. prepchem.com
| Reactants | Products | Reaction Type |
| Cinnamic Acid (C₉H₈O₂) | This compound (C₉H₇NaO₂) | Neutralization |
| Sodium Hydroxide (NaOH) | Water (H₂O) |
This method is straightforward and widely used for the preparation of this compound. guidechem.com
Cinnamic acid can also be neutralized using sodium bicarbonate. study.comguidechem.com This reaction is another example of an acid-base reaction, where the bicarbonate ion (HCO₃⁻) acts as the base. The reaction yields this compound, water, and carbon dioxide gas. study.com The evolution of carbon dioxide is a characteristic feature of the reaction of a carboxylic acid with a bicarbonate.
The balanced chemical equation is: C₉H₈O₂ + NaHCO₃ → C₉H₇NaO₂ + H₂O + CO₂
| Reactants | Products | Reaction Type |
| Cinnamic Acid (C₉H₈O₂) | This compound (C₉H₇NaO₂) | Neutralization |
| Sodium Bicarbonate (NaHCO₃) | Water (H₂O) | |
| Carbon Dioxide (CO₂) |
This reaction is a common and gentle method for forming the sodium salt of cinnamic acid. guidechem.com
Sodium carbonate can also be employed to neutralize cinnamic acid. stackexchange.comguidechem.com Similar to sodium bicarbonate, this reaction produces this compound, water, and carbon dioxide. As sodium carbonate is a stronger base than sodium bicarbonate, the reaction proceeds readily.
The chemical equation for this reaction is: 2C₉H₈O₂ + Na₂CO₃ → 2C₉H₇NaO₂ + H₂O + CO₂
| Reactants | Products | Reaction Type |
| Cinnamic Acid (C₉H₈O₂) | This compound (C₉H₇NaO₂) | Neutralization |
| Sodium Carbonate (Na₂CO₃) | Water (H₂O) | |
| Carbon Dioxide (CO₂) |
Crystallization Techniques for this compound
Following the synthesis of this compound in solution, crystallization is a crucial step for obtaining the pure, solid compound. Various techniques can be employed, with slow evaporation being a prominent method.
The growth of single crystals of this compound can be effectively achieved through the slow evaporation of its methanol solution at room temperature. researchgate.netijcps.com This technique involves dissolving the synthesized this compound in methanol and allowing the solvent to evaporate slowly over a period of time. This gradual process facilitates the formation of well-defined crystals. ijcps.com Crystallization via this method can typically be observed within a week. ijcps.com The quality of the resulting crystals is often suitable for various analytical studies. researchgate.net
| Technique | Solvent | Conditions | Outcome |
| Slow Evaporation | Methanol | Room Temperature | Single crystals of this compound |
Enzymatic Synthesis Approaches
Enzymatic synthesis provides a green and highly selective alternative to conventional chemical methods for producing cinnamate derivatives. Lipases are commonly employed for this purpose due to their ability to catalyze esterification reactions with high efficiency and specificity.
One notable example is the use of Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, to catalyze the synthesis of various cinnamic acid esters. nih.gov Research has demonstrated the successful synthesis of ethyl ferulate and octyl methoxycinnamate using this enzyme. nih.gov The enzymatic approach often results in high conversion rates and allows for the reuse of the enzyme, making it a cost-effective and sustainable option. nih.gov For instance, in the synthesis of benzyl (B1604629) cinnamate, Lipozyme TL IM has been shown to be more efficient than Novozym 435, achieving a maximum yield of 97.3% under optimal conditions. researchgate.net
Table 1: Comparison of Lipase-Catalyzed Synthesis of Cinnamate Derivatives
| Enzyme | Cinnamate Derivative | Yield | Reference |
|---|---|---|---|
| Novozym 435 | Ethyl ferulate | 87% conversion | nih.gov |
| Novozym 435 | Octyl methoxycinnamate | 90% conversion | nih.gov |
| Lipozyme TL IM | Benzyl cinnamate | 97.3% | researchgate.net |
Sonochemical Methods in Cinnamate Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for accelerating reaction rates and improving yields in the synthesis of cinnamate esters. The formation of acoustic cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can enhance mass transfer and accelerate chemical transformations.
The synthesis of ethyl cinnamate from cinnamic acid and ethanol, catalyzed by concentrated sulfuric acid, has been successfully achieved using ultrasonic waves, resulting in a high yield of 96.61%. scispace.comsemanticscholar.org This method is noted for being more efficient and faster than classical methods. scispace.com Similarly, the synthesis of n-octyl cinnamate via an esterification reaction between cinnamic acid and n-octanol has been developed using sonochemical methods, which are highlighted for their ease of use, efficiency, high yields, short reaction times, and environmentally friendly nature. iosrphr.org
Catalytic Esterification for Cinnamate Derivatives
Catalytic esterification is a widely used method for the synthesis of cinnamate derivatives. Various catalysts can be employed to facilitate the reaction between cinnamic acid and an alcohol.
Fischer Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. uns.ac.idnsf.gov For example, the synthesis of methyl cinnamate from trans-cinnamic acid and methanol is a common undergraduate organic chemistry experiment. nsf.gov The reaction is typically carried out under reflux conditions. uns.ac.id
Steglich Esterification: This method provides an alternative route to cinnamate esters, particularly when milder reaction conditions are required.
Other Catalytic Systems: A variety of other catalysts have been explored for the synthesis of cinnamates. Sodium bisulfate monohydrate has been used as a catalyst for the esterification of cinnamic acid with various alcohols to produce methyl, ethyl, n-propyl, n-butyl, iso-butyl, n-amyl, and iso-amyl cinnamates. researchgate.net Iron(III) salts have also been investigated as low-cost catalysts for the condensation of aldehydes with carboxylic anhydrides to produce cinnamic esters. google.com
Reaction Mechanisms and Chemical Transformations Involving this compound
This compound exhibits interesting chemical behaviors, most notably its ability to undergo photoisomerization, which imparts photoswitchable properties to systems containing this compound.
Photoswitchable Properties and Photoisomerization
The presence of a carbon-carbon double bond in the cinnamate structure allows for the existence of two geometric isomers: trans (E) and cis (Z). These isomers can be interconverted upon exposure to light, a process known as photoisomerization. This property is the basis for the photoswitchable behavior of this compound.
The naturally more stable trans-isomer of cinnamic acid and its salts can be converted to the cis-isomer upon irradiation with ultraviolet (UV) light. nih.govoup.com This reversible process can be influenced by the wavelength of the UV radiation. cdnsciencepub.com The formation of cis-isomers of cinnamic acid under extensive UV irradiation has been reported in several studies. researchgate.net This trans-cis isomerization is a key mechanism for the conversion of harmful UV energy into thermal energy in cinnamate-based sunscreens. bohrium.com
Table 2: Key Aspects of Trans-Cis Isomerization of Cinnamate
| Process | Description | Trigger | Significance |
|---|---|---|---|
| Photoisomerization | Conversion between trans and cis isomers. | UV Irradiation | Basis for photoswitchable properties and UV protection. bohrium.com |
| Thermal Isomerization | Conversion of the less stable cis-isomer back to the trans-isomer. | Heat | The thermal equilibrium lies almost completely towards the trans-isomer. researchgate.net |
The trans-cis isomerization of cinnamate derivatives can be harnessed to control the viscosity of micellar solutions, creating what are known as photorheological fluids. These are fluids whose rheological properties, such as viscosity, can be tuned by light.
In a system containing a cationic surfactant like cetyl trimethylammonium bromide (CTAB) and a photoresponsive cinnamic acid derivative, the trans-isomer can promote the formation of long, entangled wormlike micelles, resulting in a high-viscosity solution. umd.eduresearchgate.net Upon UV irradiation, the trans-isomer converts to the cis-isomer. This change in molecular geometry disrupts the packing at the micellar interface, leading to the breakdown of the long micelles into much shorter entities. umd.eduresearchgate.net This microstructural change causes a dramatic decrease in the solution's viscosity, in some cases by more than four orders of magnitude. umd.eduresearchgate.net This process is reversible, and the viscosity can be cycled between high and low states by alternating between UV and visible light exposure. rsc.org
Crosslinking Mechanisms in Cinnamate-Modified Polymers
Cinnamate groups are valuable photoreactive moieties that can be incorporated into polymer backbones to facilitate crosslinking. The primary mechanisms for crosslinking in cinnamate-modified polymers are photochemical cycloaddition and thermal crosslinking, which proceed via different reaction pathways. koreascience.kr
The most well-known crosslinking mechanism involves the [2+2] photocycloaddition of cinnamate side groups upon exposure to UV irradiation. scholaris.caacs.org This pericyclic reaction leads to the formation of a cyclobutane ring, creating a covalent bond between two polymer chains. koreascience.kr The photodimerization of the vinylene C=C bonds is the principal photoprocess that results in the formation of an insoluble, cross-linked network. acs.org
Alternatively, cinnamate side groups can undergo thermal crosslinking at elevated temperatures, such as 110°C or 200°C. koreascience.krscholaris.ca This process is believed to occur through a radical-based mechanism involving the carbon-carbon double bond in the cinnamate group. koreascience.kr Unlike photocycloaddition, the efficiency of thermal crosslinking is significantly influenced by the flexibility of the polymer backbone; increased chain flexibility enhances the thermal reaction. koreascience.kr Electron paramagnetic resonance (EPR) spectroscopy has confirmed the involvement of a short-lived free radical reaction in the thermal curing of cinnamate-modified silicones. scholaris.cascholaris.ca
A third method involves "Click Chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to crosslink polymers functionalized with cinnamate derivatives. mdpi.com
Table 1: Comparison of Crosslinking Mechanisms in Cinnamate-Modified Polymers
| Mechanism | Trigger | Reaction Type | Key Features |
|---|---|---|---|
| Photocycloaddition | UV Irradiation | [2+2] Pericyclic Reaction | Forms cyclobutane rings; not significantly affected by polymer backbone flexibility. koreascience.kracs.org |
| Thermal Crosslinking | Heat (e.g., >110°C) | Free Radical Reaction | Efficiency is highly dependent on the flexibility of the polymer backbone. koreascience.krscholaris.ca |
| Click Chemistry (CuAAC) | Copper(I) Catalyst | Cycloaddition | Involves reaction between azide and alkyne functional groups on cinnamate derivatives. mdpi.com |
Reactivity of the N-oxide Moiety in this compound N-oxide
While specific research on the reactivity of a compound explicitly named "this compound N-oxide" is not extensively detailed in available literature, the reactivity of the N-oxide moiety can be inferred from the well-established chemistry of aromatic N-oxides. nih.govnih.gov The N-oxide group is highly polar and can form strong hydrogen bonds. nih.govnih.gov Its presence significantly alters the electronic properties of the aromatic ring to which it is attached, influencing its susceptibility to both electrophilic and nucleophilic attack. nih.govresearchgate.net Generally, the N-oxide functionality can serve as a synthetic intermediate, a prodrug feature, or a means to modify properties like water solubility and membrane permeability. nih.govnih.gov
Nucleophilic Additions
The N-oxide moiety activates an aromatic ring towards nucleophilic attack. masterorganicchemistry.com The electron-withdrawing character of the N-oxide group makes the aromatic ring electron-poor, facilitating attack by nucleophiles. masterorganicchemistry.com This reaction proceeds through a negatively charged intermediate, and its rate is accelerated by the presence of electron-withdrawing groups. masterorganicchemistry.com Nucleophilic addition to the carbonyl carbon of an aldehyde or ketone is a fundamental reaction that changes the carbon's hybridization from sp² to sp³. masterorganicchemistry.com In the context of aromatic N-oxides, the reaction is more accurately described as nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. masterorganicchemistry.com
Dimerization in Non-Polar Solvents
The parent compound, cinnamic acid, is known to form dimers in non-polar solvents. wikipedia.orgwikiwand.com This dimerization occurs through the formation of hydrogen bonds between the carboxylic acid groups of two separate cinnamic acid molecules. This behavior is common for carboxylic acids in non-polar environments. The formation of these dimers can influence the compound's solubility and create different linear free energy relationships. wikipedia.orgwikiwand.com
It is important to note that this compound, as a salt, is ionic. Its solubility in non-polar solvents is extremely low, and it would not undergo the same hydrogen-bond-mediated dimerization as its carboxylic acid counterpart. The dimerization behavior is characteristic of the neutral acid form.
Table 2: Observed and Fitted Solubilities for trans-Cinnamic Acid Dimer in Select Non-Polar Solvents
| Solvent | Observed Log(Solubility) | Fitted Log(Solubility) |
|---|---|---|
| n-Hexane | -4.190 | -4.212 |
| n-Heptane | -4.090 | -4.094 |
| n-Octane | -3.990 | -3.975 |
| Cyclohexane | -3.940 | -3.967 |
| Carbon Tetrachloride | -2.310 | -2.311 |
Data sourced from ResearchGate, pertaining to the dimeric form of trans-cinnamic acid. researchgate.net
Conversion to Other Cinnamates (e.g., Methyl, Ethyl, Benzyl Cinnamate)
This compound, as the sodium salt of cinnamic acid, is a versatile precursor for the synthesis of various cinnamate esters. A primary application of cinnamic acid is its conversion into esters like methyl cinnamate, ethyl cinnamate, and benzyl cinnamate, which are widely used in the perfume and flavor industries. wikipedia.orgwikiwand.com
The conversion of this compound to these esters can be readily achieved through nucleophilic substitution reactions. The cinnamate anion acts as a nucleophile, attacking an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl chloride). This reaction, analogous to the Williamson ether synthesis, results in the formation of the corresponding ester and a sodium halide salt. This method is a standard and efficient route for producing a wide variety of cinnamic acid derivatives.
Spectroscopic and Analytical Characterization in Research
Vibrational Spectroscopy Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and studying molecular structure based on the vibrational modes of a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is widely used to analyze the vibrational modes of sodium cinnamate (B1238496), providing information about the presence and environment of its functional groups.
FTIR analysis can be used for the qualitative determination of sodium cinnamate within a crystal lattice. The characteristic absorption bands in the IR spectrum confirm the presence of the compound in grown crystals. ijcps.comresearchgate.netresearchgate.net For instance, studies on crystals grown by slow evaporation have utilized FTIR to confirm the incorporation of this compound. ijcps.comresearchgate.netresearchgate.net
FTIR spectroscopy reveals key molecular vibrations and allows for the analysis of functional groups in this compound. The substitution of the carboxylic group hydrogen of cinnamic acid by a sodium metal ion leads to characteristic changes in the IR spectrum. ijcps.com Specifically, the bands originating from the stretching vibration of the O-H group in cinnamic acid disappear in this compound. ijcps.com Concurrently, new bands corresponding to the asymmetric and symmetric vibrations of the carboxylate anion (COO⁻) appear, often shifted towards lower wavenumbers compared to the carbonyl group (C=O) in cinnamic acid. ijcps.com
Characteristic stretching vibrations of the C=O group are observed in the infrared spectra of both cinnamic acid and this compound, appearing as splitting bands. ijcps.com For cinnamic acid, these might be around 1679 and 1628 cm⁻¹, related to ν(С=О) and ν(С=C) respectively. researchgate.net The IR spectrum of this compound exhibits an intense vibrational band around 1419 cm⁻¹, which is assigned to the stretching vibrations of the coordinated carboxylate group. researchgate.net Additional absorption bands in the range of 2930–3100 cm⁻¹ are attributed to the stretching vibrations of C-H groups in the benzene (B151609) ring and the alkyl chain of cinnamic acid. researchgate.net
The comparison of FTIR spectra between cinnamic acid and this compound highlights the changes upon salt formation, particularly in the region associated with the carboxylate group.
| Functional Group/Vibration | Cinnamic Acid (cm⁻¹) | This compound (cm⁻¹) | Notes | Source |
| ν(C=O) / ν(C=C) | 1679, 1628 | 1667, 1627 (splitting) | Changes upon salt formation | ijcps.comresearchgate.net |
| γ(OH) stretching | Present | Absent | Due to sodium substitution | ijcps.com |
| νas(COO⁻) | - | Shifted lower | Appearance of carboxylate anion vibration | ijcps.com |
| νs(COO⁻) | - | Shifted lower | Appearance of carboxylate anion vibration | ijcps.com |
| Coordinated carboxylate | - | ~1419 | Characteristic intense band | researchgate.net |
| ν(C-H) (aromatic/alkyl) | - | 2930–3100 | Stretching vibrations | researchgate.net |
Raman Spectroscopy
Raman spectroscopy complements FTIR by providing information about molecular vibrations that are Raman active. The Raman spectrum of sodium trans-cinnamate has been studied, and specific bands have been assigned to molecular vibrations. uc.ptpsu.edu For instance, a strong band observed at 1644 cm⁻¹ in the Raman spectrum of an aqueous solution of sodium trans-cinnamate has been assigned to the C=C vibration. psu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structural identity and purity of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule, including their chemical environment and connectivity. The ¹H NMR spectrum of this compound shows characteristic signals corresponding to the aromatic protons and the alkene C-H protons. magritek.comguidechem.com In the ¹H NMR spectrum of this compound, the aromatic protons and the alkene C-H protons are typically observed in the region between 6.2 and 7.5 ppm. magritek.com Compared to cinnamic acid, the downfield C-H proton peak, which is closer to the carboxylate group, may shift into the aromatic multiplet in the spectrum of this compound. magritek.com
A comparison with the ¹H NMR spectrum of purified cinnamic acid in a solvent like dichloromethane (B109758) shows a multiplet for aromatic protons between 7.41-7.52 ppm and alkene C-H protons as doublets at 6.47 and 7.85 ppm with a coupling constant (³JHH) of 16.1 Hz, indicating the trans configuration. magritek.com The shift and appearance of these signals in this compound reflect the change in electronic environment upon ionization of the carboxylic acid group to form the carboxylate salt.
| Proton Type | Cinnamic Acid (ppm) | This compound (ppm) | Multiplicity | Coupling Constant (Hz) | Notes | Source |
| Aromatic Protons | 7.41-7.52 | 6.2-7.5 | Multiplet | - | Observed in this region | magritek.com |
| Alkene C-H (closer to COOH/COO⁻) | 7.85 | 6.2-7.5 | Doublet | 16.1 | May shift into aromatic multiplet in salt | magritek.com |
| Alkene C-H (further from COOH/COO⁻) | 6.47 | 6.2-7.5 | Doublet | 16.1 | Observed in this region | magritek.com |
| O-H (Carboxylic Acid) | 12.02 | Absent | Broad singlet | - | Present in acid, absent in salt | magritek.com |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a valuable tool for elucidating the structure of organic compounds like this compound by providing information about the carbon skeleton. ¹³C NMR analysis can confirm the presence of different carbon environments within the molecule, including those in the aromatic ring, the vinylic double bond, and the carboxylate group. Studies on cinnamic acid derivatives, including alkali metal cinnamates, have utilized ¹³C NMR to investigate the effects of metal complexation on the electronic structure of the cinnamate anion, observing systematic chemical shifts for the carbon nuclei depending on the alkali metal. researchgate.net While specific ¹³C NMR data for this compound in solution was not extensively found in the search results, related compounds like methyl cinnamate and ethyl cinnamate show characteristic shifts for their carbon atoms, providing a basis for interpreting the spectrum of this compound. rsc.orgcontaminantdb.ca
Solid-State NMR for Layered Double Hydroxides (LDHs)
Solid-state NMR, particularly ¹³C CP MAS solid-state NMR, is employed to characterize the structure and arrangement of organic anions, such as cinnamate, when intercalated within inorganic host materials like Layered Double Hydroxides (LDHs). researchgate.netresearchgate.netacs.org Studies on cinnamate/LDH composites have utilized solid-state NMR to gain insights into the arrangement of cinnamate anions within the interlamellar space of LDHs. researchgate.netresearchgate.net This technique can reveal changes in the chemical environment of the cinnamate anion upon intercalation, indicating interactions between the organic guest and the inorganic layers. acs.org Solid-state NMR has also been used to study the photoinduced isomerization of cinnamate intercalated in ZnAl and MgAl-LDHs under UV irradiation, showing changes consistent with the isomerization from trans to cis conformation. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is widely used to study the electronic transitions within molecules and their absorption of ultraviolet and visible light. For this compound and related cinnamate derivatives, UV-Vis spectroscopy provides information about the π-π* electronic transitions associated with the conjugated system of the aromatic ring and the carbon-carbon double bond. ijcps.comresearchgate.netrsc.org
UV Absorption Spectra Analysis
The UV absorption spectrum of this compound typically shows strong absorption bands in the ultraviolet region. ijcps.comresearchgate.net This absorption is primarily attributed to the π-π* transitions within the conjugated system of the molecule. ijcps.comresearchgate.netrsc.org The position and intensity of these absorption bands can be influenced by factors such as the solvent and the presence of counterions. Comparing the UV spectrum of this compound to that of cinnamic acid reveals a shift in the π-π* absorption, indicating the effect of sodium ion coordination on the electronic structure. ijcps.comresearchgate.net This shift towards the blue end of the spectrum suggests that greater energy is required for the electronic transition in this compound compared to cinnamic acid. ijcps.comresearchgate.net
Electronic Charge Distribution and Pi-Electron Delocalization
UV-Vis spectroscopic studies, often complemented by theoretical calculations, can provide insights into the distribution of electronic charge and the delocalization of π-electrons within the this compound molecule. The conjugated system, consisting of the phenyl ring and the α,β-unsaturated carboxylate group, allows for the delocalization of π-electrons across this framework. This delocalization is directly related to the molecule's ability to absorb UV light. researchgate.netrsc.orgnih.govacs.org Spectroscopic studies on alkali metal cinnamates have shown that the nature of the alkali metal can influence the electronic charge distribution in the cinnamate anion and the delocalization energy of the π-electrons. researchgate.net This highlights the interplay between the ionic interaction and the electronic structure of the organic anion.
Optical Transmittance in the Visible Region
This compound exhibits good optical transmittance in the visible region of the spectrum. rsc.orgresearchgate.net This property is important for applications where transparency in the visible range is desired, while maintaining UV absorption capabilities. The lower cut-off wavelength for UV absorption in this compound is reported to be around 290 nm or 255 nm, indicating that light above this wavelength, which includes the visible spectrum (typically 400-700 nm), is largely transmitted. rsc.orgresearchgate.net This characteristic makes cinnamate derivatives, including potentially this compound, suitable for use as UV filters in various materials where visible transparency is required. rsc.orgtechscience.comacs.orgdergipark.org.tr
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of this compound. ijcps.comresearchgate.netresearchgate.netresearchgate.netscielo.brredalyc.org TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference as they are heated. redalyc.org
Studies on this compound using TG-DTA have shown its thermal decomposition profile. ijcps.comresearchgate.netresearchgate.netresearchgate.net The decomposition of this compound typically occurs at elevated temperatures. ijcps.com Research indicates that the incorporation of sodium can increase the thermal stability of cinnamic acid. ijcps.comresearchgate.net For instance, one study reported that this compound crystals retained their texture up to 180°C, suggesting improved thermal resistance compared to cinnamic acid. ijcps.comresearchgate.net The TG-DTA analysis can reveal the different stages of decomposition, including potential water loss and the breakdown of the organic structure. scielo.br These thermal properties are important for determining the suitability of this compound for various applications, particularly those involving elevated temperatures. ijcps.comresearchgate.netresearchgate.net
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time under a controlled atmosphere. au.dkuni-siegen.de This method is valuable for determining the thermal stability of a material and analyzing processes such as dehydration, decomposition, desorption, and oxidation. au.dkuni-siegen.de Studies on this compound have utilized TGA to assess its weight loss and thermal decomposition behavior. ijcps.comresearchgate.net
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a thermal analysis technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. au.dkuni-siegen.de DTA is employed to detect thermal events that occur in a sample, such as melting, decomposition, or changes in crystal structure, which may or may not involve a change in mass. au.dkuni-siegen.de The peaks or dips in the DTA curve indicate exothermic or endothermic processes, respectively. au.dkuni-siegen.de DTA has been applied in the characterization of this compound to study its thermal behavior and identify thermal events. ijcps.comresearchgate.netakjournals.comresearchgate.net Combining TGA and DTA is often advantageous, as it allows for the classification of thermal events based on whether they involve mass change. uni-siegen.de
Thermal Stability Assessments
Thermal stability assessments of this compound using techniques like TGA and DTA have shown that the incorporation of sodium can increase the thermal stability compared to cinnamic acid. ijcps.comresearchgate.netakjournals.com Research indicates that this compound crystals can retain their texture up to approximately 180°C. ijcps.comresearchgate.net Another study reported that alkali metal cinnamates, including this compound, showed increased thermal stability, ensuring their suitability for certain applications up to 180 °C. akjournals.com One study using TG/DTA reported that this compound materials exhibited good thermal stability without melting. researchgate.net
Table 1: Thermal Analysis Findings for this compound
| Technique | Observation | Temperature Range | Reference |
| TG-DTA | Single degradation | Around 180 °C | ijcps.com |
| TG-DTA | Increased thermal stability compared to cinnamic acid | Up to 180 °C | researchgate.net |
| TG-DTA | Increased thermal stability | Up to 180 °C | akjournals.com |
| TG/DTA | Good thermal stability without melting | Not specified | researchgate.net |
Second Harmonic Generation (SHG) Efficiency Measurements
Second Harmonic Generation (SHG) is a non-linear optical process where a material converts light of a specific frequency into light of double the frequency. The efficiency of SHG is an important property for materials used in non-linear optical applications. Studies have investigated the SHG efficiency of this compound, particularly in crystal form. Research indicates that the presence of sodium is associated with a more pronounced SHG efficiency. ijcps.comresearchgate.netakjournals.com This suggests that the incorporation of sodium can have a catalytic effect on the non-linear optical properties of cinnamic acid crystals. ijcps.comakjournals.com
Chromatographic Methods (e.g., GC-HRMS for Degradation Products)
Chromatographic methods, such as Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS), are powerful analytical techniques used for separating, identifying, and quantifying different components within a sample. GC-HRMS is particularly useful for the characterization of degradation products of organic compounds. In the context of cinnamic acid and its derivatives, GC-HRMS has been employed to identify the metabolites formed during degradation by microorganisms. researchgate.netnih.gov For example, GC-HRMS was used to characterize the different metabolites produced during the degradation of cinnamic acid by Stenotrophomonas sp. TRMK2, revealing a catabolic pathway involving compounds like 3-phenylpropionic acid, 3-(4-hydroxyphenyl) propionic acid, 4-hydroxy benzoic acid, and protocatechuic acid. researchgate.netnih.gov While these studies focus on the degradation of cinnamic acid, similar chromatographic approaches, including GC-HRMS, would be applicable for analyzing potential degradation products of this compound. HRMS has also been used to characterize the structures of synthesized cinnamates in studies evaluating their antimicrobial activity. nih.gov
Computational Chemistry and Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of atoms, molecules, and condensed phases. It allows for the calculation of various properties based on the electron density of a system. Studies utilizing DFT provide valuable information on the optimized geometries, energy levels, charge distributions, and spectroscopic characteristics of molecules.
Electronic Properties (HOMO-LUMO Energy Gaps)
The electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for understanding its reactivity and stability. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator; a smaller gap generally suggests higher chemical reactivity and lower kinetic stability, while a larger gap implies lower reactivity and higher stability. researchgate.netmdpi.comnih.govbiomedres.us
DFT calculations are frequently used to determine these frontier molecular orbital energies. Studies on cinnamic acid derivatives and related compounds have reported calculated HOMO and LUMO energy values and their corresponding gaps. researchgate.netmdpi.comnih.govbiomedres.us These calculations provide insights into the potential for electron donation (from HOMO) and electron acceptance (into LUMO) within the molecule. For sodium cinnamate (B1238496), the interaction with the sodium cation will influence the electron distribution and, consequently, the HOMO and LUMO energy levels compared to neutral cinnamic acid.
Table 1: Representative HOMO and LUMO Energy Gaps from DFT Studies on Related Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Cinnamic acid (s-cis, gas phase) | B3LYP/6-311++G** | -6.46 | -1.91 | 4.55 | researchgate.net |
| Cinnamic acid (s-trans, gas phase) | B3LYP/cc-pVTZ | -6.46 | -1.59 | 4.87 | researchgate.net |
| trans-4-(trifluoromethyl)cinnamic acid (4TFCA) | B3LYP/6-311++G(d,p) | -6.35 | -1.89 | 4.46 | niscpr.res.in |
| Naproxen | B3LYP/6-31g+(d,p) | -6.37 | -1.90 | 4.47 | biomedres.us |
Note: Values are illustrative examples from studies on related compounds and computational parameters may vary, affecting direct comparability.
Quantum Chemical Parameters and Geometrical Structures
DFT calculations enable the determination of various quantum chemical parameters that describe the electronic distribution and reactivity of a molecule. These parameters include atomic charges, dipole moment, electronegativity, hardness, and softness. researchgate.netnih.govbiomedres.usniscpr.res.inresearchgate.net The optimized geometrical structure, including bond lengths and angles, is a fundamental output of DFT calculations. researchgate.netscielo.org.mxresearchgate.netscielo.org.mxmdpi.comnih.govniscpr.res.in
Adsorption Energy Calculations
Adsorption energy calculations using DFT are employed to understand the interaction strength and stability when a molecule or atom adsorbs onto a surface. While direct studies on the adsorption energy of sodium cinnamate were not prominently found, DFT is a standard tool for investigating adsorption phenomena in various systems, such as the adsorption of atoms or small molecules on metal surfaces, carbon nanotubes, or graphene. gdut.edu.cnucl.ac.ukmdpi.comtandfonline.comdtu.dk
The adsorption energy (Eads) is typically calculated as the energy difference between the adsorbed system and the sum of the energies of the isolated surface and the isolated adsorbate molecule. Eads = E(Surface+Adsorbate) - E(Surface) - E(Adsorbate). A negative adsorption energy indicates a stable adsorbed state. These calculations can reveal preferred adsorption sites, the orientation of the adsorbed molecule, and the nature of the interactions (e.g., physisorption or chemisorption). Applying this methodology to this compound could provide insights into its behavior at interfaces, for instance, in material science applications or biological interactions.
Vibrational Analysis and Spectral Simulations
DFT is widely used for vibrational analysis, which involves calculating the normal modes of vibration and their corresponding frequencies and intensities. This allows for the simulation of infrared (IR) and Raman spectra. researchgate.netscielo.org.mxresearchgate.netscielo.org.mxniscpr.res.inresearchgate.nettandfonline.comresearchgate.netnih.gov Comparing the calculated spectra with experimental IR and Raman spectra helps in the assignment of observed vibrational bands to specific functional groups and molecular motions. researchgate.netscielo.org.mxresearchgate.netscielo.org.mxniscpr.res.intandfonline.comresearchgate.net
Studies on cinnamic acid and related compounds have demonstrated good agreement between theoretically calculated vibrational frequencies and experimental data. researchgate.netscielo.org.mxresearchgate.netscielo.org.mxniscpr.res.in The characteristic vibrational modes of the cinnamate moiety, such as C=O stretching, C=C stretching, and aromatic ring vibrations, can be identified and analyzed using DFT. For this compound, vibrational analysis can provide detailed information about how the presence of the sodium ion affects these characteristic vibrations compared to cinnamic acid.
Effect of Alkali Metals on Electronic Structure
The interaction of alkali metals with organic molecules can significantly influence their electronic structure. Studies investigating the effect of alkali metals, including sodium, on the electronic structure of compounds like cinnamic acid have been conducted using both experimental and theoretical methods, including DFT. researchgate.netscielo.org.mxresearchgate.net
These studies have shown that the presence of alkali metal cations can lead to changes in the electron density distribution within the organic anion. For instance, the interaction with the positively charged sodium ion can affect the charge localization on the carboxylate group and influence the conjugated pi system of the cinnamate moiety. researchgate.net DFT calculations can quantify these changes in electron density and analyze the resulting effects on properties such as the HOMO-LUMO gap and molecular electrostatic potential. researchgate.netnih.gov Research on other alkali metal salts has also explored how the nature of the alkali metal (e.g., ionic radius, electronegativity) impacts the structural and electronic properties of the organic anion. acs.orged.ac.uklibretexts.orgaps.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide insights into the dynamic behavior of systems, including the behavior of this compound in different environments. MD simulations have been employed in studies involving cinnamate derivatives, offering insights relevant to the behavior of this compound. For instance, MD simulations have been used to investigate the self-assembly of cinnamate-based molecules in micellar systems researchgate.netresearchgate.net. These simulations can reveal details about the structure and dynamics of micelles formed by these compounds and their interactions with other components in the system researchgate.netresearchgate.net. Furthermore, Sodium trans-cinnamate (trans-NaCA) has been explicitly included in MD studies investigating photo-responsive micellar systems researchgate.netresearchgate.net.
| System | Computational Method | Key Findings | Source |
| Cinnamate-based micellar systems | MD | Insights into self-assembly, structure, and dynamics of micelles. | researchgate.netresearchgate.net |
| Photo-responsive micellar systems (incl. trans-NaCA) | MD, DFT | Investigation of photo-responsive behaviors and underlying mechanisms, including micelle morphology changes. | researchgate.netresearchgate.net |
| Cinnamate derivatives on metal surfaces | MD | Understanding adsorption behavior and interactions at the interface for corrosion inhibition. | researchgate.netacs.orgimist.ma |
Interactions at Inhibitor-Metal Interfaces
Understanding the interactions between inhibitor molecules and metal surfaces is crucial in the study of corrosion inhibition. While specific detailed MD studies focusing solely on this compound's interaction with metal surfaces were not extensively found, MD simulations have been widely applied to study the adsorption and behavior of cinnamate-based corrosion inhibitors at metal interfaces researchgate.netacs.orgimist.ma. These simulations help to elucidate how inhibitor molecules orient themselves on the metal surface, the types of interactions (e.g., hydrogen bonding, coordinate bonds) that occur, and the resulting protective layer formation researchgate.netacs.org. Studies on cinnamate derivatives have shown that the carboxylate groups can play a significant role in the attachment to metal surfaces acs.org.
Corrosion Inhibition Mechanisms
Molecular dynamics simulations contribute to understanding the mechanisms by which organic compounds, including cinnamates, inhibit corrosion. The primary mechanism involves the adsorption of inhibitor molecules onto the metal surface, forming a protective film that hinders corrosive species from reaching the metal mdpi.com. MD simulations can model this adsorption process, providing details on the stability and coverage of the inhibitor layer researchgate.netacs.orgimist.ma. For cinnamate derivatives, computational studies, often combined with experimental techniques, have explored how these molecules mitigate corrosion through film formation and by influencing the charge transfer processes at the metal-electrolyte interface researchgate.netacs.org.
Quantum Monte Carlo (QMC) Methods
Quantum Monte Carlo (QMC) methods are a class of computational techniques used in condensed matter physics and chemistry to solve the many-body Schrödinger equation. They are known for their high accuracy in calculating electronic structure and properties, particularly for systems where traditional methods like Density Functional Theory (DFT) may be less accurate ku.ac.th. While QMC is a powerful method for studying electronic correlations in various materials, including sodium-containing systems [Search 22, 23 in first round], specific research applying Quantum Monte Carlo methods directly to this compound was not identified in the conducted searches.
Multiscale Modeling in Catalysis
Multiscale modeling approaches aim to bridge different length and time scales to provide a comprehensive understanding of complex systems, such as catalytic processes ku.ac.thnih.govresearcher.life. In the field of catalysis, multiscale modeling can integrate information from the atomic level (e.g., obtained from DFT or MD) to the macroscopic reactor scale nih.gov. Cinnamate-based molecules have been explored in the context of photo-responsive systems with potential applications in switchable catalysis researchgate.netresearchgate.net. Multiscale modeling, incorporating techniques like MD and DFT, has been utilized to study the behavior of these systems, including the photo-isomerization of cinnamates and its effect on self-assembled structures relevant to catalytic environments researchgate.netresearchgate.net. Sodium trans-cinnamate has been mentioned as a component in such photo-responsive systems investigated through multiscale modeling approaches researchgate.netresearchgate.net.
Biological and Biomedical Research Applications
Antimicrobial Activities
Sodium cinnamate (B1238496) and its derivatives have demonstrated antimicrobial activity against both bacteria and fungi. This has led to investigations into its potential applications in areas such as food preservation and pharmaceuticals smolecule.com.
Antibacterial Activity
Studies have indicated that sodium cinnamate can effectively inhibit the growth of certain bacteria, including Listeria monocytogenes. smolecule.com Research on synthetic cinnamides and cinnamates, which share a cinnamoyl nucleus with this compound, has shown antibacterial activity against pathogenic bacteria. nih.gov For instance, one study evaluated nineteen synthetic cinnamic acid analogs and found that compound 18 (4-isopropylbenzylcinnamide) exhibited the best antibacterial profile against strains like Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) of 458.15 µM. Compound 6 (butyl cinnamate) also showed antibacterial activity with an MIC of 626.62 µM. nih.govresearchgate.net
Interactive Table 1: Antibacterial Activity of Selected Cinnamate Derivatives
| Compound | Microorganism | MIC (µM) |
| 4-isopropylbenzylcinnamide (Compound 18) | Staphylococcus aureus | 458.15 |
| Staphylococcus epidermidis | 458.15 | |
| Pseudomonas aeruginosa | 458.15 | |
| Butyl cinnamate (Compound 6) | Staphylococcus aureus | 626.62 |
| Staphylococcus epidermidis | 626.62 | |
| Pseudomonas aeruginosa | 626.62 |
Note: Data extracted from research on synthetic cinnamate derivatives. nih.govresearchgate.net
Synergistic Effects with Other Hydroxycinnamic Acids
This compound has shown synergistic effects when combined with other hydroxycinnamic acids, which can enhance its antibacterial activity against pathogens like Listeria monocytogenes. smolecule.com Research exploring the combination of cinnamate with eugenol (B1671780) also demonstrated a synergistic bactericidal effect on several pathogenic bacteria, suggesting potential utility in food development. scialert.net
Mechanism of Action (e.g., Plasma Membrane Disruption, Nucleic Acid/Protein Damage)
Antimicrobial mechanism studies involving cinnamic acid derivatives, which are structurally related to this compound, have reported that their activity is mainly exerted through mechanisms such as plasma membrane disruption, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species. nih.govnih.gov this compound itself has been noted for its potential to disrupt bacterial cell membranes, leading to cell lysis. smolecule.com
Antifungal Activity
Cinnamic acid analogs, including cinnamates, have been evaluated for their antifungal activity against pathogenic fungi. nih.govresearchgate.net Butyl cinnamate (compound 6), a cinnamate derivative, demonstrated potent antifungal activity against various Candida and Aspergillus strains, with an MIC of 626.62 µM. Ethyl cinnamate (compound 3) and methyl cinnamate (compound 2) also showed bioactivity, albeit at higher concentrations. nih.govresearchgate.net Lanthanum complexes with cinnamate ligands have also shown antifungal activity against strains like Candida albicans and Aspergillus niger. researchgate.net
Interactive Table 2: Antifungal Activity of Selected Cinnamate Derivatives
| Compound | Microorganism | MIC (µM) |
| Butyl cinnamate (Compound 6) | C. albicans | 626.62 |
| C. tropicalis | 626.62 | |
| C. glabrata | 626.62 | |
| A. flavus | 626.62 | |
| P. citrinum | 626.62 | |
| Ethyl cinnamate (Compound 3) | C. albicans | 726.36 |
| Methyl cinnamate (Compound 2) | C. albicans | 789.19 |
Note: Data extracted from research on synthetic cinnamate derivatives. nih.govresearchgate.net
Interaction with Ergosterol (B1671047) and Cell Wall
Studies investigating the mechanism of antifungal action of cinnamate derivatives have shown that some compounds, such as butyl cinnamate (compound 6), directly interact with ergosterol present in the fungal plasma membrane and with the cell wall. nih.govresearchgate.netnih.gov Ergosterol is a principal sterol in fungal cell membranes, crucial for membrane fluidity and cell growth. nih.gov Interference with ergosterol synthesis or direct binding to ergosterol can lead to increased membrane permeability and disruption of cellular function. biorxiv.orgcreative-biolabs.com
Inhibitory Action in Tuberculosis
This compound has a history of investigation regarding its potential inhibitory action in tuberculosis. Early studies explored its use, sometimes referred to as Hetol, as a potential therapeutic agent. atsjournals.orgatsjournals.org Research in the early 20th century investigated the direct action of this compound on tubercle bacilli, considering both bactericidal and growth inhibitory effects. atsjournals.orgatsjournals.org While some studies indicated no direct tuberculocidal power at certain concentrations, investigations into its growth inhibitory power showed encouraging results, with inhibition observed at concentrations as low as 0.5 mgm per cc in vitro using glycerine agar (B569324) cultures of human tubercle bacilli. atsjournals.org However, maintaining sufficient concentrations in the blood upon intravenous administration in animal models proved challenging due to its gradual disappearance. atsjournals.org More recent research has focused on the antituberculosis activity of cinnamic acid derivatives, highlighting the cinnamic skeleton as an interesting scaffold for developing novel antimicrobials against Mycobacterium tuberculosis. researchgate.netjapsonline.comnih.govpsu.edu
Anticancer Potential and Molecular Mechanisms
Research into the anticancer potential of this compound and its parent compound, cinnamic acid, and their derivatives has been ongoing for several decades researchgate.net. Studies have investigated various mechanisms by which these compounds may exert their effects on cancer cells, including genotoxicity, apoptosis induction, and inhibition of invasion and metastasis biosynth.comscielo.br.
Genotoxic Activity
This compound has been shown to exhibit genotoxic activity biosynth.com. Genotoxicity refers to the ability of a chemical substance to damage genetic information within a cell, which can lead to mutations and potentially contribute to cancer development or, conversely, induce cell death in existing cancer cells. While some studies on related cinnamyl compounds have shown genotoxic activity in isolated mammalian cells, inducing chromosomal aberrations and/or mutations with or without metabolic activation, this activity observed in vitro was not consistently seen in in vivo studies inchem.org.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Inducing apoptosis in cancer cells is a key strategy in cancer therapy. Cinnamic acid derivatives have been reported to induce apoptosis in various cancer cell lines mdpi.comnih.gov. For instance, studies on alkyl cinnamates have demonstrated their ability to induce apoptosis in breast cancer cells through the mitochondrial pathway nih.gov. This involves a loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases-9 and -3, leading to DNA degradation nih.gov. Cinnamon extract, which contains cinnamic acid and its derivatives, has also been shown to induce tumor apoptosis by affecting signaling pathways such as NFκB and AP1, and their target genes like Bcl-2, BcL-xL, and survivin researchgate.net.
Inhibition of Invasion and Metastasis
Cancer metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major factor in cancer-related mortality. Research suggests that cinnamic acid and its derivatives may interfere with the processes of cancer cell invasion and metastasis scielo.brnih.govbiorxiv.orgnih.gov. Studies using cinnamic acid derivatives on melanoma cells have shown a decrease in cell migration and invasion scielo.br. This effect may be related to the interference with cell cytoskeleton dynamics, which are essential for cell movement scielo.br. Furthermore, some cinnamic acid derivatives have demonstrated the ability to inhibit matrix metalloproteinases (MMPs), enzymes that play a significant role in the degradation of the extracellular matrix, a critical step in invasion and metastasis scielo.brjapsonline.com.
Data from a study on the effect of a cinnamic acid derivative (compound 6b) on melanoma cell invasion illustrates this inhibitory potential:
| Compound | Concentration (µM) | Cell Invasion (% of Control) |
| Compound 6b | 12.5 | 35.9 |
| Compound 6b | 25.0 | 44.3 |
| Compound 6b | 50.0 | 58.7 |
Data based on research findings on a specific cinnamic acid derivative scielo.br.
Enzyme Inhibition and Physiological Regulation
Beyond its potential anticancer effects, this compound and related compounds have been investigated for their ability to inhibit various enzymes, impacting physiological processes and potentially offering therapeutic benefits in infectious diseases.
Inhibition of Enzymes in Infectious Diseases (e.g., Influenza A, Herpes Simplex Virus)
This compound has been reported to inhibit enzymes involved in infectious diseases, such as influenza A virus and herpes simplex virus type 1 replication biosynth.com.
Research on cinnamic acid derivatives has explored their antiviral activities, including against influenza viruses by targeting enzymes like neuraminidase acs.orgnih.gov. While direct studies specifically on this compound's enzyme inhibition in influenza A are limited in the provided context, studies on related compounds like (E)-cinnamaldehyde, a major component of cinnamon essential oil, have shown significant inhibition of influenza neuraminidase acs.org.
Regarding Herpes Simplex Virus (HSV), this compound is mentioned as inhibiting enzymes involved in its replication biosynth.com. Studies on HSV inhibitors from natural compounds have explored various mechanisms, including interfering with viral entry or acting at post-entry stages mdpi.com. While some studies focus on targeting host cell factors like sodium channels or CFTR in HSV replication, the specific enzymes inhibited by this compound in HSV replication require further detailed exploration based on the provided information nih.govbiorxiv.orgnih.govnih.gov.
Regulation of Specific Enzymes and Cell Signaling Pathways
Research indicates that this compound and its derivatives can interact with and potentially regulate specific enzymes and influence cell signaling pathways. This compound has been shown to bind to toll-like receptors on the surface of cells, which can activate inflammatory signaling pathways. biosynth.com Additionally, this compound has demonstrated the ability to inhibit enzymes involved in the replication of infectious diseases such as influenza A virus and herpes simplex virus type 1. biosynth.com
Cinnamate derivatives have also been investigated for their effects on various enzymes. For instance, studies have explored the inhibition of enzymes like mevalonate (B85504) pyrophosphate decarboxylase and mevalonate phosphate (B84403) kinase by phenyl and phenolic compounds, including cinnamic acid derivatives. ncats.io Another study identified a redox-regulated NADH:cinnamate reductase in Vibrio ruber that readily reduces cinnamates, suggesting an enzymatic interaction in this bacterium. rjeid.com Furthermore, methyl cinnamate, a cinnamate derivative, has been shown to inhibit the MAPK signaling pathway, which is involved in inflammatory responses. nih.govnih.gov This inhibition was observed in studies investigating the effects of methyl cinnamate on dextran (B179266) sulfate (B86663) sodium-induced colitis in mice, where it decreased the phosphorylation levels of p38, JNK, and ERK proteins in cells. nih.govnih.gov
Potential for Lipase (B570770) and ACE Inhibition
Cinnamic acid and its derivatives have shown potential in inhibiting enzymes involved in lipid metabolism and blood pressure regulation, specifically lipases and Angiotensin-Converting Enzyme (ACE). chemicalbook.comncats.io Preclinical studies on cinnamic acid have suggested its potential for the treatment of obesity and diabetes, with its mechanism of action potentially involving the inhibition of lipases and ACE. chemicalbook.comncats.io
Lipases are crucial for the digestion and absorption of dietary fats, and their inhibition is a target for managing obesity. researchgate.net Research has explored the in vitro inhibition of pancreatic lipase by various polyphenols, including cinnamic acid derivatives like caffeic acid and p-coumaric acid. nih.gov These studies contribute to understanding how cinnamates might influence lipid metabolism.
ACE plays a key role in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a common strategy for treating hypertension. The potential of cinnamic acid to inhibit ACE suggests a possible role in cardiovascular health, although further research is needed to fully elucidate this effect and the involvement of this compound specifically. chemicalbook.comncats.io
Anti-inflammatory Activity
This compound and cinnamate derivatives have demonstrated anti-inflammatory properties in various research settings. This compound's ability to bind to toll-like receptors can activate inflammatory signaling pathways, suggesting a complex role in immune responses. biosynth.com
Cinnamic acid derivatives exhibit notable anti-inflammatory activity, often attributed to their ability to modulate key pro-inflammatory pathways. mdpi.com The presence of functional groups such as hydroxyl, methoxy (B1213986), or ester bonds in these molecules can enhance their anti-inflammatory effects by interacting with various inflammatory mediators. mdpi.com For example, 7-O-cinnamoyl morronniside, a cinnamic acid derivative, has been shown to reduce inflammation by inhibiting TNFα-induced E-selectin expression, a critical process in the inflammatory response. researchgate.net Methyl cinnamate has also been found to possess anti-inflammatory properties and can attenuate inflammatory responses by inhibiting the MAPK signaling pathway. nih.govnih.gov This was observed in studies on colitis, where methyl cinnamate treatment decreased the overexpression of pro-inflammatory cytokines. nih.govnih.gov
Other Pharmacological Activities of Cinnamate Derivatives
Cinnamate derivatives, including but not limited to this compound, have been investigated for a wide range of other pharmacological activities. These activities are often linked to the structural variations within the cinnamate molecule. jocpr.comresearchgate.net
Antioxidant Properties
Cinnamic acid derivatives are known for their significant antioxidant activity. jocpr.comresearchgate.netmdpi.combiomedres.usajol.infoafricaresearchconnects.com This property is largely attributed to the presence of the vinyl fragment and, in many derivatives, hydroxyl or catechol groups on the phenyl ring, which enhance their ability to neutralize free radicals and inhibit lipid oxidation. mdpi.commdpi.com Dihydroxy derivatives, such as caffeic acid, tend to show stronger antioxidant activity compared to monohydroxy derivatives due to the presence of two hydroxyl groups. mdpi.commdpi.com
Studies evaluating the antioxidant activity of cinnamic acid and its derivatives often utilize assays such as DPPH radical scavenging, HO• radical scavenging, FRAP, and CUPRAC. mdpi.com For instance, research has shown that the antiradical activity of cinnamic acid derivatives can increase with the increasing number of hydroxyl groups in the aromatic ring. mdpi.com Acetylation of cinnamic acid has also been shown to slightly enhance its antioxidant activity. biomedres.us
Interactive Table 1: Antioxidant Activity of Cinnamic Acid and a Derivative
| Compound | Assay Method | IC50 (µg/mL) | Comparison | Source |
| Cinnamic acid | DPPH | 0.18 | Vitamin C (0.12) | biomedres.us |
| Cinnamyl acetate (B1210297) | DPPH | 0.16 | Vitamin C (0.12) | biomedres.us |
Note: IC50 values represent the concentration required for 50% inhibition of the radical.
Hepatoprotective Activity
Several cinnamic acid derivatives have demonstrated hepatoprotective activity, offering potential protection against liver damage. jocpr.comresearchgate.netchemicalbook.commdpi.comnih.gov Studies in animal models of acute liver damage, often induced by substances like carbon tetrachloride (CCl4), have been used to evaluate these effects. mdpi.comnih.gov
Research has shown that certain cinnamic acid derivatives can significantly reduce markers of liver damage, such as elevated levels of ALT, ALP, GGT, and bilirubin. mdpi.com They may also help prevent the reduction of liver glycogen (B147801) and serum albumin. mdpi.com Compounds with specific substitutions, such as methoxy groups at position 3 or 4 or a 3,4-methylenedioxy moiety, have been reported to be particularly active in protecting against CCl4-induced liver damage. jocpr.com The hepatoprotective effects may be linked to their antioxidant and membrane-protective properties. nih.gov
Interactive Table 2: Hepatoprotective Effects of Cinnamic Acid Derivatives in a CCl4-Induced Liver Damage Model
| Derivative | Effect on ALT | Effect on ALP | Effect on GGT | Effect on Bilirubin | Effect on Albumin | Effect on Glycogen |
| LQM717 | Reduced | Reduced | Reduced | Reduced | Partially prevented reduction | Partially prevented depletion |
| LQM755 | Partially prevented increase | Partially prevented increase | Completely prevented elevation | Completely prevented elevation | Completely prevented reduction | Partially prevented depletion |
Based on findings in a murine model of acute liver damage induced by carbon tetrachloride mdpi.com.
Antidiabetic and Anticholesterolemic Properties
Cinnamic acid derivatives have shown promise in research related to diabetes and hypercholesterolemia. jocpr.comresearchgate.netchemicalbook.com Studies suggest that these compounds can exert antidiabetic activity by improving glucose tolerance and stimulating insulin (B600854) secretion. nih.govnih.gov
Research in diabetic rats has shown that oral administration of cinnamic acid can improve glucose tolerance in a dose-dependent manner. nih.gov In vitro studies have also indicated that cinnamic acid can enhance glucose-stimulated insulin secretion in isolated pancreatic islets. nih.govnih.gov Certain substitutions on the cinnamic acid structure, such as m-hydroxy or p-methoxy residues, appear to be important for effective insulin release. jocpr.com Caffeic acid, a dihydroxycinnamic acid derivative, has also been shown to enhance glucose-induced insulin secretion and inhibit the enzyme DPP-IV, which is a target for diabetes treatment. nih.gov
Regarding anticholesterolemic properties, some dihydrocinnamate derivatives have been reported to exhibit lipid-lowering efficacy. jocpr.compcbiochemres.com The mechanism of action for the anticholesterolemic effects of cinnamic acid derivatives may involve the inhibition of lipases, as mentioned earlier. chemicalbook.comncats.io Further research is ongoing to fully understand the potential of this compound and its derivatives in managing these metabolic conditions.
Anxiolytic and Antidepressant Effects
Research into the anxiolytic and antidepressant effects of this compound is limited, with much of the available information focusing on cinnamic acid derivatives or related compounds found in cinnamon extract. Some studies suggest that components of cinnamon, such as cinnamaldehyde (B126680) and methyl cinnamate, may possess anxiolytic properties, potentially mediated through effects on the GABAergic system nih.gov. For instance, methyl cinnamate, found in Mikania glomerata extract, has been suggested to upregulate GABA concentrations and decrease glutamate (B1630785) and aspartate levels in the hippocampus of mice, contributing to anxiolytic effects nih.gov. Cinnamaldehyde has also been reported to reduce anxiety-related behaviors in mice nih.gov. While these findings pertain to related compounds, they suggest a potential area of investigation for this compound itself. Studies on cinnamon extract in rats have indicated anti-anxiolytic and anti-depressant properties, observed through increased time in open arms in the elevated plus maze test and effects in the forced swimming test researchgate.net. This suggests that compounds present in cinnamon, which include cinnamic acid derivatives, may influence mood and anxiety.
Insect Repellent and Larvicidal Activity
This compound and its derivatives have been investigated for their activity against insects, particularly mosquitoes like Aedes aegypti, a vector for diseases such as dengue, yellow fever, Zika, and Chikungunya nih.govnih.gov. Cinnamic acid derivatives have shown potential as natural pesticides and insecticides scielo.br. Studies have evaluated the larvicidal potential of various cinnamic acid derivatives against Ae. aegypti larvae, with some compounds demonstrating significant activity nih.govnih.gov. For example, butyl cinnamate and pentyl cinnamate have shown excellent larvicidal activity with low LC₅₀ values nih.govnih.gov.
Research indicates that cinnamate derivatives can also act as insect repellents journalcra.comgoogle.com. N-butyl cinnamate, for instance, has shown strong repellent potential against mosquitoes and lone star ticks journalcra.com. Its residual repellency against mosquitoes was noted to be effective for an extended period compared to DEET in one study journalcra.com. The mechanism of action for the larvicidal activity of cinnamic acid derivatives may involve multiple targets, including the inhibition of carbonic anhydrase, histone deacetylase 2, and sodium-dependent cation-chloride co-transporters nih.govresearchgate.net.
Table 1: Larvicidal Activity of Selected Cinnamic Acid Derivatives Against Aedes aegypti Larvae (L4)
| Compound | LC₅₀ (mM) |
| Butyl cinnamate | ~0.21 |
| Pentyl cinnamate | ~0.17 |
| Benzyl (B1604629) cinnamate | 0.55 |
Note: Data extracted from research on cinnamic acid derivatives, providing context for potential activity of this compound. nih.govnih.gov
Interaction Studies
Binding to Toll-like Receptors
This compound has been reported to bind to Toll-like receptors (TLRs) on the surface of cells, which can activate inflammatory signaling pathways biosynth.com. TLRs are crucial components of the innate immune system, recognizing molecular patterns associated with pathogens and initiating immune responses mdpi.comjcadonline.com. Activation of TLRs leads to signaling cascades that result in the production of pro-inflammatory cytokines and type I interferons mdpi.com. While this compound's direct interaction and the specific TLRs involved require further detailed investigation, the reported binding suggests a potential role in modulating immune responses biosynth.com. Research on related compounds, such as cinnamaldehyde, has shown its ability to suppress TLR4 activation by inhibiting receptor oligomerization researchgate.net.
Synergistic Effects with Other Compounds
Studies have explored the synergistic effects of this compound when combined with other compounds. In antimicrobial research, this compound has demonstrated synergistic effects with other hydroxycinnamic acids, leading to enhanced antibacterial activity against pathogens such as Listeria monocytogenes smolecule.com. This suggests that combining this compound with other related phenolic compounds could increase their efficacy in inhibiting bacterial growth. Research has also investigated the synergistic bactericidal effect of cinnamate in combination with eugenol against various pathogenic bacteria, including L. monocytogenes, Escherichia coli O157:H7, and Salmonella enterica serovar Typhimurium scialert.net.
Table 2: Synergistic Bactericidal Effect of Cinnamate and Eugenol Combination
| Pathogenic Bacteria | Synergistic Effect Observed |
| Listeria monocytogenes | Yes |
| Escherichia coli O157:H7 | Yes |
| Salmonella enterica serovar Typhimurium | Yes |
| Staphylococcus aureus | No |
Note: Data based on research combining cinnamate and eugenol. scialert.net
Materials Science and Polymer Chemistry
Application in Polymer Materials
The incorporation of sodium cinnamate (B1238496) into polymer structures can lead to the development of materials with tailored properties. Its photoreactive nature and its role as a building block for various polymers make it a compound of interest for advanced material applications.
Optimization of Material Properties (e.g., Toughness, Stability)
The addition of cinnamate moieties to polymer structures can significantly enhance their thermal and mechanical properties. Research has shown that the incorporation of sodium can increase the thermal stability of cinnamate-based materials. Thermal analysis indicates that sodium cinnamate is stable up to approximately 180°C, a property that is advantageous for applications requiring thermal resistance. This enhanced stability is attributed to the replacement of the hydrogen in cinnamic acid's carboxylic group with sodium, which strengthens the compound's thermal resistance.
Synthesis of Cinnamate-Containing Polymers
Cinnamic acid and its derivatives, including this compound, are valuable building blocks for a variety of advanced polymers such as polyesters, polyamides, and poly(anhydride esters). rsc.org The synthesis of polymers containing cinnamate groups often involves leveraging the photoreactive nature of the cinnamic moiety. These groups can undergo [2π+2π] cycloaddition reactions upon irradiation, leading to crosslinking. jmaterenvironsci.com
A general method for synthesizing photocrosslinkable polymethacrylates involves preparing a methacrylate (B99206) monomer with a pendant photosensitive cinnamate group. jmaterenvironsci.com This monomer can then be polymerized through radical polymerization, using an initiator like azoisobutyronitrile (AIBN), to yield polymers with good solubility in various organic solvents and medium molecular weights. jmaterenvironsci.com The presence of the cinnamate group allows for subsequent crosslinking upon exposure to UV light, a critical feature for applications like photoresists. jmaterenvironsci.comnanoient.org
Controlled radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, can be employed to create copolymers with cinnamic derivatives and other vinyl monomers like methyl acrylate (B77674) and styrene. acs.org Although cinnamic monomers typically have low reactivity ratios, their incorporation can significantly increase the glass transition temperatures of the resulting copolymers due to their rigid structure. acs.org
Photochemical Curing of Cinnamate-Modified Silicones
Cinnamate side groups are well-known photoreactive molecules that undergo [2+2] cycloaddition reactions, a property that is exploited in the photochemical curing of materials. scholaris.ca Cinnamate-modified silicones can be cured using UV irradiation to form solid materials. This crosslinking mechanism has been confirmed through techniques like electron paramagnetic resonance (EPR) spectroscopy. scholaris.ca
The process of UV curing is widely used for various polymer systems, including those modified with silicones to enhance properties like UV resistance and thermal stability. researchgate.net In these systems, photoinitiators are typically used to generate radicals upon UV exposure, which then initiate the polymerization and crosslinking of the resin. researchgate.net For acrylate-based systems, a nitrogen blanket is often used during curing to prevent oxygen inhibition of the free-radical polymerization. radtech.org The development of novel polymerizable photoinitiators can lead to high conversion rates of double bonds in a short irradiation time, resulting in efficient curing. researchgate.net
Biodegradable Polymers and Sustainable Bioplastics
Cinnamic acid, the precursor to this compound, is a naturally occurring compound, making it an attractive component for developing biodegradable and sustainable polymers. scholaris.ca The use of bio-based building blocks is a key strategy in creating more environmentally friendly plastics. mdpi.comresearchgate.net
Polymers derived from renewable resources, known as bioplastics, offer a more sustainable alternative to traditional petroleum-based plastics. emerginginvestigators.org Materials like sodium alginate, a natural polysaccharide, are being investigated for creating biodegradable films. emerginginvestigators.orgmdpi.com These bioplastics demonstrate high biodegradability and solubility in water. emerginginvestigators.org While challenges such as lower tensile strength compared to conventional plastics remain, research into composite materials, potentially incorporating derivatives of natural compounds like cinnamic acid, continues to advance the field. emerginginvestigators.orgredalyc.org The goal is to develop bioplastics with properties comparable to their non-biodegradable counterparts for widespread applications in packaging and other industries. researchgate.net
Non-Linear Optical (NLO) Applications
Non-linear optical (NLO) materials are crucial for technologies like optical communication and data storage. ipme.ru Organic molecules with specific structural features can exhibit significant NLO properties. The incorporation of metals like sodium into cinnamic acid to form this compound has been shown to enhance its second-harmonic generation (SHG) efficiency. researchgate.net This makes this compound crystals suitable for NLO applications. researchgate.net
The enhanced thermal stability of this compound, up to 180°C, is a key factor for its utility in NLO devices. researchgate.net The delocalization of π-electrons within the molecule contributes to its NLO properties. researchgate.net Research into organic and semi-organic crystals continues to explore new materials with high electro-optic effects for use in devices like electro-optic modulators. tcichemicals.comjhuapl.edusemanticscholar.org
| Property | Observation for this compound | Reference |
| Thermal Stability | Suitable for NLO applications up to 180°C. | researchgate.net |
| Second-Harmonic Generation (SHG) | Efficiency is more pronounced with the inclusion of sodium. | researchgate.net |
| Electronic Structure | Spectroscopic studies show delocalization of π-electrons. | researchgate.net |
Photoswitchable Materials for Viscosity Control
This compound can act as a photoswitchable molecule to control the viscosity of solutions. This property is particularly evident in wormlike micellar solutions formed with cationic surfactants like cetyltrimethylammonium bromide (CTAB). An aqueous solution of CTAB and this compound exhibits high viscosity due to the formation of elongated micelles. elsevierpure.com
Upon exposure to UV irradiation, the trans-isomer of the cinnamate ion converts to the cis-isomer. This photoisomerization disrupts the packing of the surfactant molecules in the micelles, leading to a transition from long, entangled wormlike micelles to smaller, spherical micelles. This structural change results in a dramatic decrease in the solution's viscosity. For example, the viscosity of a CTAB/sodium cinnamate solution can decrease from 6.6 x 10 Pa·s to 2.1 x 10⁻³ Pa·s after UV exposure. elsevierpure.com This reversible process makes this compound a key component in the development of "photorheological fluids," where light can be used to tune the flow properties of the material. rsc.org
| Condition | Viscosity (Pa·s) | Micellar Structure | Reference |
| Before UV Irradiation | 6.6 x 10 | Wormlike micelles | elsevierpure.com |
| After UV Irradiation | 2.1 x 10⁻³ | Spherical micelles | elsevierpure.com |
Environmental Impact and Degradation Studies
Biodegradation of Cinnamic Acid and Derivatives
Cinnamic acid and its hydroxyl-derivatives undergo microbiological degradation through both aerobic and anaerobic pathways. The initial step in the biodegradation of these compounds typically involves β-oxidation, leading to benzoyl-CoA as a key intermediate. researchgate.net
Enzymatic Degradation Pathways
Under aerobic conditions, benzoyl-CoA can be transformed into protocatechuate acid, gentisic acid, or catechol, which are subsequently cleaved by specific dioxygenases. researchgate.net Ring-cleaving dioxygenases play a crucial role in the aerobic microbial degradation of aromatic compounds, with many pathways converging to catecholic intermediates that undergo ortho or meta cleavage. researchgate.net
Studies on the microbial metabolism of cinnamic acid suggest initial steps involving intermediates such as phenylpropionic acid, m-hydroxyphenylpropionic acid, and 2,3-dihydroxyphenylpropionic acid. cdnsciencepub.com In Escherichia coli K-12, the catabolism of cinnamic acid and 3-phenylpropionate (B1229125) involves enzymes encoded by the hca and mhp genes. The initial steps are catalyzed by the dioxygenase HcaEFCD and the dehydrogenase HcaB, which activate the aromatic ring. Ring cleavage is then catalyzed by MhpB. asm.org
In Aspergillus niger, a well-studied pathway for cinnamic acid metabolism is the non-oxidative decarboxylation to styrene, catalyzed by the enzymes cinnamic acid decarboxylase (CdcA) and flavin prenyltransferase (PadA). frontiersin.org
Microbial Utilization (e.g., Stenotrophomonas sp. TRMK2)
Various microorganisms are capable of degrading cinnamic acid and its derivatives, utilizing them as carbon sources. For instance, Stenotrophomonas sp. TRMK2, isolated from agro-industrial waste, can completely utilize 5 mM cinnamic acid within 18 hours. nih.gov This strain's degradation pathway involves the formation of metabolites such as 3-Phenylpropionic acid, 3-(4-Hydroxyphenyl) propionic acid, 4-Hydroxy benzoic acid, and Protocatechuic acid. nih.gov Enzymes involved in this pathway include cinnamate (B1238496) reductase, 3-phenylpropionic acid hydroxylase, p-hydroxybenzoic acid hydroxylase, and protocatechuate 3,4-dioxygenase. nih.gov
Other bacterial species, including Pseudomonas stutzeri CINNS, Pseudomonas putida CINNP, and Pseudomonas putida CINNW, have been shown to degrade cinnamic acid, with phenylpropionic acid isolated as an intermediate in cinnamic acid-grown cultures. asm.org Clostridium glycolicum is capable of transforming cinnamic acid to hydroxycinnamic acid and other cinnamic acid derivatives to their corresponding 3-phenylpropionic acids by reducing the double bond of the side chain. researchgate.net Photorhabdus luminescens also degrades cinnamic acid, involving Hca and Mhp enzymes. asm.org
Here is a table summarizing some microbial species and key intermediates involved in cinnamic acid degradation:
| Microorganism | Key Intermediates | Pathway Type (Aerobic/Anaerobic) | Source |
| Stenotrophomonas sp. TRMK2 | 3-Phenylpropionic acid, 3-(4-Hydroxyphenyl) propionic acid, 4-Hydroxy benzoic acid, Protocatechuic acid | Aerobic | Agro-industrial waste nih.gov |
| Pseudomonas species | Phenylpropionic acid, m-hydroxyphenylpropionic acid, 2,3-dihydroxyphenylpropionic acid | Aerobic | Soil cdnsciencepub.com |
| Escherichia coli K-12 | cis-3-(3-carboxyethenyl)-3,5-cyclohexadiene-1,2-diol, 2,3-dihydroxycinnamic acid, etc. | Aerobic | - asm.org |
| Aspergillus niger | Styrene (via non-oxidative decarboxylation) | - | - frontiersin.org |
| Clostridium glycolicum | Hydrocinnamic acid, 3-phenylpropionic acids | Anaerobic | - researchgate.net |
| Photorhabdus luminescens | Involved Hca and Mhp enzymes | - | - asm.org |
Impact on Wastewater Treatment Processes
Sodium cinnamate and related compounds can impact wastewater treatment processes. Research suggests that potassium cinnamate, a similar salt, can be used in wastewater treatment, potentially acting as a reducing agent and aiding in the removal of harmful pollutants like heavy metals or reducing microbial load. smolecule.combiosynth.com Poly(vinyl cinnamate) has also been explored as a coating in wastewater treatment for removing organic compounds like phenols and pesticides. biosynth.com
Studies have investigated the environmental impact of selected compounds, including cinnamic acid derivatives, on wastewater by assessing their effect on the transformation processes of carbon and nitrogen compounds in biological wastewater treatment. mdpi.com
Carbon Compound Transformation
The presence of organic compounds like cinnamic acid derivatives can influence the transformation of carbon compounds in wastewater treatment. Microorganisms in activated sludge utilize these compounds as carbon sources, contributing to their removal from the wastewater. The efficiency of carbon removal can depend on the specific microbial community and the concentration of the organic substance.
Nitrogen Compound Transformation (Ammonification, Denitrification, Nitrification)
Phenolic allelochemicals, which include cinnamic acid derivatives, can be utilized by microorganisms as energy sources and can also influence nitrogen cycling processes like ammonification, denitrification, and nitrification. Some phenolic compounds have been reported to affect nitrogen-fixing bacteria and inhibit ruminal bacterial growth at certain concentrations. nih.gov Further research is needed to fully understand the specific impact of this compound on these complex nitrogen transformation pathways in wastewater treatment systems.
Environmental Fate and Persistence
The environmental fate and persistence of this compound are linked to its biodegradability and potential for mobility in different environmental compartments. This compound is described as biodegradable. surfactant.top Persistence of a chemical is typically assessed based on its degradation rate, often expressed as half-life, in various environmental compartments like water, soil, and sediment. nih.gov
Preventing the entry of chemicals into drains and avoiding discharge into the environment are highlighted as environmental precautions for this compound. chemicalbook.com This suggests a recognition of the potential for environmental dispersion. The mobility of substances in the environment is often assessed based on their organic carbon-water (B12546825) distribution coefficient (KOC). nih.gov Substances with high mobility and persistence have a greater potential to contaminate groundwater and freshwater resources. acs.org
While this compound is indicated as biodegradable, its persistence in specific environmental conditions and its potential for mobility require further detailed investigation to fully assess its environmental fate.
Future Research Directions and Challenges
Development of Novel Antimicrobials with Unique Mechanisms
The increasing threat of antimicrobial resistance necessitates the development of new agents with novel mechanisms of action. Cinnamic acid derivatives, including sodium cinnamate (B1238496), have demonstrated antimicrobial properties, suggesting potential for the development of new therapeutic or preservative agents. Future research should focus on elucidating the precise mechanisms by which sodium cinnamate and its derivatives exert their antimicrobial effects. Studies have investigated the antimicrobial activity of synthetic cinnamides and cinnamates, identifying potential targets in Candida albicans and Staphylococcus aureus through molecular docking simulations. mdpi.comresearchgate.net For instance, compound 6 (butyl cinnamate) showed antifungal activity potentially by interacting with ergosterol (B1671047) and the fungal cell wall, while compound 18 (4-isopropylbenzylcinnamide) exhibited antibacterial effects, with saFABH predicted as a likely target in S. aureus. mdpi.comresearchgate.net Further research is needed to validate these predicted mechanisms through target-specific experiments and to explore other potential targets and pathways affected by this compound. mdpi.comresearchgate.net Investigating synergistic effects with existing antibiotics or antifungal agents also presents a promising avenue to enhance efficacy and potentially overcome resistance. mdpi.comscialert.net
Addressing Toxicity and Side Effects for Clinical Use
While cinnamic acid is generally considered to have low toxicity, the toxicity profiles of its derivatives, including this compound, require thorough investigation, particularly for potential clinical applications. researcher.lifeindustrialchemicals.gov.au Although some studies indicate low acute toxicity in animal models for cinnamic acid, comprehensive repeat-dose toxicity studies for this compound are needed. industrialchemicals.gov.au Research into the metabolism and excretion of this compound in biological systems is crucial to understand potential accumulation and long-term effects. researcher.lifeindustrialchemicals.gov.au Addressing potential skin and eye irritation at higher concentrations is also important, especially for applications in cosmetics and topical formulations. industrialchemicals.gov.au Future research must prioritize robust toxicological assessments and the identification of safe concentration limits for various applications to facilitate potential clinical translation.
Optimization of Polymer Properties and Curing Mechanisms
Cinnamate groups are utilized in polymer science due to their photoreactive properties, undergoing [2+2] cycloaddition reactions upon UV irradiation, leading to crosslinking. researcher.lifenanoient.orgacs.orgnih.gov This property is valuable for developing photocrosslinkable polymers with tunable properties. Future research in this area should focus on optimizing the incorporation of this compound or cinnamate derivatives into polymer matrices to achieve desired material characteristics, such as enhanced thermal stability, mechanical strength, and controlled degradation. researcher.lifenanoient.org Understanding and controlling the curing mechanisms, including both photochemical and potential thermal reactions, is essential for designing polymers with predictable and reproducible properties. researcher.lifeacs.orgscholaris.ca Exploration of different polymer backbones and co-monomers in combination with cinnamate functionalities can lead to the development of novel materials for diverse applications, such as coatings, adhesives, and drug delivery systems. researcher.lifenanoient.orgnih.gov
Sustainable Production Methods
Developing sustainable and environmentally friendly methods for producing this compound is a critical future research direction. Current production methods may involve chemical synthesis routes. chemicalbook.com Exploring alternative, more sustainable approaches, such as microbial fermentation or biocatalytic processes, can reduce the environmental footprint of this compound production. researchgate.netfrontiersin.orgresearchgate.netnih.gov Research has explored the microbial production of trans-cinnamic acid using engineered microorganisms like Escherichia coli and Pseudomonas putida. researchgate.netfrontiersin.orgresearchgate.netnih.gov Optimizing these biological systems to improve yield, purity, and efficiency of this compound production is an ongoing challenge. researchgate.netfrontiersin.orgresearchgate.net Utilizing renewable feedstocks and minimizing waste generation are key aspects of developing sustainable production methods. nih.govresearchgate.net
Exploration of Interactions with Skin Microbiota in Cosmeceuticals
This compound and its derivatives are used in cosmetics, and their interactions with the complex ecosystem of the skin microbiota warrant further investigation. researchgate.netcosmeticsdesign-asia.comnih.gov The skin microbiome plays a crucial role in maintaining skin health, and cosmetic ingredients can influence its composition and balance. cosmeticsdesign-asia.comnih.govmdpi.com Future research should explore how this compound affects the diversity and function of skin microorganisms, both beneficial and potentially harmful species. cosmeticsdesign-asia.commdpi.com Studies on cosmetic preservatives, which include some cinnamic acid derivatives, suggest that their impact on beneficial skin microorganisms like Staphylococcus epidermidis should be considered when determining their use levels. cosmeticsdesign-asia.com Understanding these interactions is essential for developing cosmeceutical formulations containing this compound that support a healthy skin microbiome. researchgate.netnih.gov
Advancements in Computational Modeling for Mechanism Prediction
Computational modeling techniques, such as molecular docking and dynamics simulations, have shown promise in predicting the mechanisms of action of cinnamate derivatives, particularly in their interactions with biological targets like enzymes and microbial components. mdpi.comresearchgate.netacs.orgcdnsciencepub.com Advancements in computational modeling can provide valuable insights into the potential activities and properties of this compound, guiding experimental research and reducing the need for extensive empirical testing. Future research should focus on refining these models to improve their accuracy in predicting antimicrobial mechanisms, toxicity profiles, and interactions with biological systems. mdpi.comresearchgate.netacs.org Computational approaches can also be applied to predict the behavior of cinnamate groups in polymer networks and their interaction with UV light, aiding in the design of new materials. acs.orgacs.org
Investigation of Product Toxicity in Microbial Production Processes
When producing compounds like cinnamic acid or its derivatives through microbial fermentation, product toxicity to the host microorganism can be a limiting factor for yield and efficiency. researchgate.netfrontiersin.orgresearchgate.net Cinnamate can impair the growth of microorganisms like Escherichia coli at certain concentrations. researchgate.netresearchgate.net Future research needs to investigate the specific mechanisms of this compound toxicity in relevant microbial production strains. researchgate.netfrontiersin.org Strategies to mitigate this toxicity, such as engineering more tolerant strains, optimizing fermentation conditions, or developing in situ product removal techniques, are crucial for improving the economic viability of microbial production of this compound. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing sodium cinnamate with high purity, and how are critical parameters (e.g., pH, temperature) optimized?
- Methodology : Synthesis typically involves neutralizing cinnamic acid with sodium hydroxide under controlled conditions. Key steps include:
- Reagent stoichiometry : Molar ratios of cinnamic acid to NaOH (1:1) to avoid residual reactants.
- Temperature control : Maintaining 25–40°C to prevent thermal degradation.
- Purification : Recrystallization using ethanol-water mixtures to remove impurities.
- Characterization : Confirm purity via HPLC (≥98%) and structural validation via FT-IR (carboxylate peak at ~1560 cm⁻¹) and ¹³C NMR (absence of acidic proton signals) .
- Data Quality : Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodology :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile:buffer (70:30). Calibration curves (R² > 0.995) validate linearity.
- Spectroscopy : UV-Vis spectrophotometry for rapid screening, though specificity may require derivatization.
- Mass spectrometry (LC-MS/MS) : For trace-level detection in pharmacokinetic studies, with LOQ ≤ 10 ng/mL .
Q. How do researchers assess the pH-dependent solubility and thermodynamic stability of this compound?
- Methodology :
- Equilibrium solubility : Shake-flask method across pH 1–8 (simulating gastrointestinal and physiological conditions).
- Stability studies : Accelerated degradation testing (40°C/75% RH) with HPLC monitoring.
- Dissolution profiling : Use USP Apparatus II (paddle method) under sink conditions to model bioavailability .
- Key Findings : this compound exhibits higher solubility (>50 mg/mL) in neutral/basic pH but degrades in acidic media, necessitating enteric coatings for oral delivery .
Advanced Research Questions
Q. How can in vitro-in vivo correlations (IVIVC) for this compound be improved when pharmacokinetic data conflicts with solubility models?
- Methodology :
- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell models to reconcile high solubility with low absorption.
- Compartmental modeling : Use PK/PD software (e.g., NONMEM) to integrate dissolution rates, permeability, and hepatic first-pass metabolism.
- Species-specific adjustments : Adjust physiological parameters (e.g., gastric emptying time) in animal models to align with human data .
- Data Contradictions : Free base forms may show longer tissue retention despite lower solubility, requiring trade-offs in formulation design .
Q. What mechanistic approaches elucidate this compound’s interaction with serum albumin or metabolic enzymes?
- Methodology :
- Binding studies : Fluorescence quenching assays to calculate binding constants (Kd) with bovine serum albumin (BSA).
- Enzyme kinetics : Michaelis-Menten assays using liver microsomes to identify CYP450 isoforms involved in metabolism.
- Molecular docking : Simulations (AutoDock Vina) to predict binding affinities and active-site interactions .
Q. What strategies resolve discrepancies between this compound’s antioxidant activity in cell-free vs. cellular assays?
- Methodology :
- ROS scavenging assays : Compare DPPH/ABTS (cell-free) with intracellular ROS (DCFH-DA) in HUVECs or macrophages.
- Bioavailability correction : Normalize cellular data to intracellular concentration via LC-MS.
- Proteomic analysis : Identify off-target effects (e.g., Nrf2 pathway modulation) that may confound results .
- Critical Analysis : Cell membrane permeability and efflux transporters (e.g., P-gp) often explain reduced efficacy in cellular models .
Q. How can this compound’s formulation be optimized for pulmonary delivery despite rapid dissolution?
- Methodology :
- Nano/microparticle encapsulation : Spray-drying with PLGA to prolong lung retention.
- Inhalation testing : Next-generation impactor (NGI) analysis to optimize aerodynamic particle size (1–5 µm).
- Mucociliary clearance assays : Ex vivo tracheal models to assess residence time .
- Trade-offs : Salt forms (e.g., this compound) dissolve faster than free acids but may require co-administration with permeability enhancers .
Methodological Considerations
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw spectra/chromatograms in supplementary materials .
- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design and reporting .
- Comparative Analysis : Use systematic review frameworks (e.g., PRISMA) to synthesize conflicting data and identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
